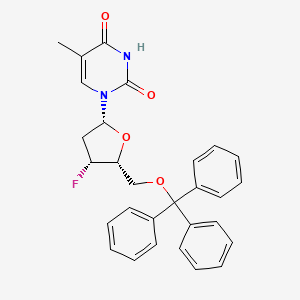

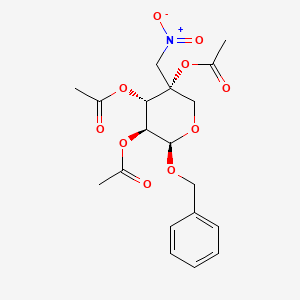

3'-Deoxy-3'-fluoro-5'-O-tritylthymidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

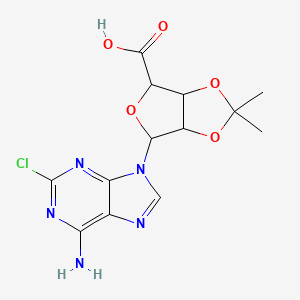

3'-Deoxy-3'-fluoro-5'-O-tritylthymidine (DFT) is a synthetic nucleoside analogue that has been widely studied and used in scientific research. It is a modified form of thymidine, an essential building block of DNA and RNA. DFT has been used in a variety of applications, including gene expression studies, protein expression studies, and biochemical assays. DFT also has potential applications in drug development, as it has been shown to be effective in inhibiting the enzyme reverse transcriptase.

Scientific Research Applications

Use in Synthesis of Fluorinated Nucleosides

Fluorinated nucleosides have been developed to mimic their physiological counterparts . The replacement of OH groups of sugar moieties with the isosteric F atom has generated life-saving drugs for the treatment of infectious diseases, such as HIV, HBV, and HCV . 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine could potentially be used in the synthesis of these fluorinated nucleosides.

Use in Positron Emission Tomography (PET)

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be used in Positron Emission Tomography (PET) scans . PET scans are a type of imaging test that helps reveal how your tissues and organs are functioning. In this context, 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine is used to quantify proliferation .

Use in Cancer Research

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine has potential applications in cancer research. It is an analogue of thymidine, which is one of the compounds of deoxyribonucleic acid (DNA). It enters the cell via the equilibrative nucleoside transporter 1 (ENT1) and is phosphorylated by thymidine kinase . This process is cell cycle specific and correlates with Ki-67 immunohistochemistry in brain, lung, and breast cancer .

Use in Drug Development

The compound could be used in the development of new drugs. Many research groups have focused their attention on the preparation of novel compounds to expand the pool of molecules with potential biological activities, with the aim of discovering “leads” that are safer and more effective .

Use in Metabolic Studies

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be used in metabolic studies. It is involved in a cascade of metabolic events, such as the inhibition of basal and insulin-stimulated glucose uptake, lipogenesis, and glucose oxidation .

Use in Cell Proliferation Studies

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be used in cell proliferation studies. The compound is cell cycle specific and its uptake correlates with Ki-67 immunohistochemistry in various types of cancer .

properties

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDJOSNZNLVRCL-JIMJEQGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Trityl-3'-deoxy-3'-fluorothymidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

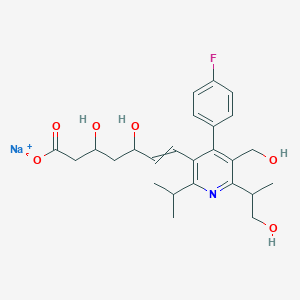

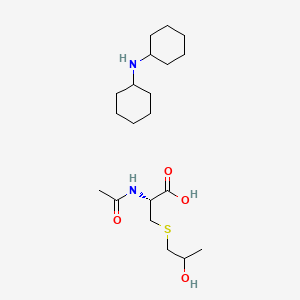

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

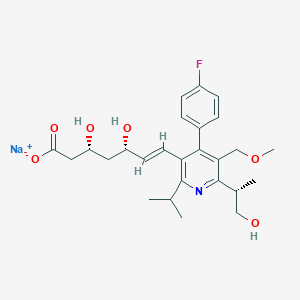

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

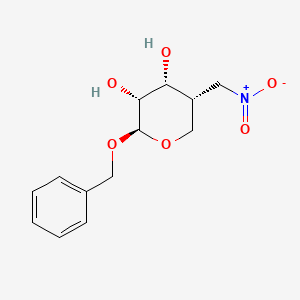

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)